2-(Boc-amino)-3-phenylpropylamine
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Overview
Description
2-(Boc-amino)-3-phenylpropylamine is a compound that contains a Boc-protected amino group . The Boc (tert-butyl carbamate) group is a common protecting group used in organic synthesis, particularly in the synthesis of peptides . It is stable towards most nucleophiles and bases . The Boc group can be removed under acidic conditions .
Synthesis Analysis
The formation of Boc-protected amines, such as this compound, is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . There are several methods for the Boc protection of amines, including the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst , and perchloric acid adsorbed on silica-gel (HClO4–SiO2) as a catalyst .Molecular Structure Analysis
The molecular structure of this compound would consist of a phenylpropylamine core with a Boc-protected amino group. The Boc group consists of a carbamate functionality with a tert-butyl group .Scientific Research Applications
Photocatalysis Enhancement
One study discusses the properties of (BiO)2CO3 (BOC)-based photocatalysts, highlighting the modification strategies to enhance photocatalytic performance under visible light. Although this study refers to a different BOC, it underscores the importance of structural modification in compounds for improved utility in fields such as environmental remediation and energy conversion (Ni et al., 2016).
Bioactive Compound Development
Research on 2-aminoethyldiphenyl borinate, a boron-containing compound, explores its effects on the human body, including modulation of immune and cardiovascular systems. This study illustrates the potential of structurally similar compounds to 2-(Boc-amino)-3-phenylpropylamine in developing therapeutic tools for a range of diseases (Rosalez et al., 2019).
Agricultural and Biomedical Applications
Amino acids and their derivatives are pivotal in various applications, from enhancing crop resilience to developing new medical treatments. For instance, the application of ninhydrin reactions for analyzing amino acids, peptides, and proteins underscores the importance of amino acid derivatives in scientific research, indicating potential areas where this compound could be applied (Friedman, 2004).
Electrochemical Sensors Development
The creation of sensors and biosensors using conducting polymers and molecularly imprinted polymers for the electrochemical detection of amino acids demonstrates the relevance of compounds like this compound in analytical chemistry, particularly in food safety and medical diagnostics (Dinu & Apetrei, 2022).
Mechanism of Action
Target of Action
It’s known that boc-protected amines, such as this compound, are often used in peptide synthesis . They can accommodate two protective groups, making them unique and versatile in biochemical applications .
Mode of Action
The Boc group in 2-(Boc-amino)-3-phenylpropylamine is stable towards most nucleophiles and bases . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . This compound can be used in the synthesis of bifunctional azobenzene glycoconjugates .
Biochemical Pathways
Boc-protected amines are often used in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Pharmacokinetics
The boc group is known for its stability, which could potentially influence the bioavailability of the compound .
Result of Action
The compound’s ability to act as a bifunctional cross-linker in the synthesis of bifunctional azobenzene glycoconjugates suggests it may play a role in the formation of complex molecular structures .
Action Environment
The stability of the boc group towards most nucleophiles and bases suggests that it may be resistant to various environmental conditions .
Safety and Hazards
While specific safety and hazard information for 2-(Boc-amino)-3-phenylpropylamine is not available in the retrieved sources, chemicals with Boc-protected amino groups can generally be considered hazardous according to the 2012 OSHA Hazard Communication Standard . They may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a potential target organ .
Future Directions
The use of Boc-protected amines, such as 2-(Boc-amino)-3-phenylpropylamine, is likely to continue in the field of peptide synthesis due to the useful properties of the Boc group . Future research may focus on developing more efficient methods for the Boc protection of amines, as well as exploring new applications for Boc-protected amines in the synthesis of complex organic molecules .
Biochemical Analysis
Biochemical Properties
The 2-(Boc-amino)-3-phenylpropylamine molecule is known for its role in biochemical reactions. The Boc group in the compound is stable towards most nucleophiles and bases . This stability allows it to interact with various enzymes, proteins, and other biomolecules in a biochemical context
Molecular Mechanism
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O
Properties
IUPAC Name |
tert-butyl N-(1-amino-3-phenylpropan-2-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-12(10-15)9-11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZRJEOMDFKIJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80465158 |
Source
|
Record name | 2-(Boc-amino)-3-phenylpropylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80465158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1222902-68-2 |
Source
|
Record name | 2-(Boc-amino)-3-phenylpropylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80465158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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